hERG Cardiac Potassium Channel Blockade: Mosapride vs. Cisapride, Prucalopride, and Renzapride
Mosapride produces no significant inhibition of recombinant human hERG K⁺ current at concentrations up to the tested range, in direct contrast to cisapride, which potently blocks hERG with an IC₅₀ of 2.4 × 10⁻⁷ M (240 nM) in whole-cell patch-clamp recordings from COS-7 cells [1]. The rank order of hERG blockade potency is cisapride > renzapride (IC₅₀ = 1.8 × 10⁻⁶ M) > prucalopride (IC₅₀ = 5.7 × 10⁻⁶ M) > mosapride (no significant effect) [1]. In a separate study using HEK293 cells expressing hERG, cisapride was identified as the most potent hERG blocker among tested 5-HT₄ agonists, whereas mosapride demonstrated a substantially wider safety margin between 5-HT₄ agonism and hERG blockade [2].
| Evidence Dimension | hERG K⁺ channel blockade (IC₅₀) |
|---|---|
| Target Compound Data | Mosapride: No significant inhibition at tested concentrations |
| Comparator Or Baseline | Cisapride IC₅₀ = 2.4 × 10⁻⁷ M (240 nM); Renzapride IC₅₀ = 1.8 × 10⁻⁶ M; Prucalopride IC₅₀ = 5.7 × 10⁻⁶ M |
| Quantified Difference | >23.8-fold lower hERG blockade for mosapride versus cisapride (cisapride IC₅₀ detectable at 240 nM; mosapride shows no measurable inhibition); rank order: cisapride > renzapride > prucalopride > mosapride |
| Conditions | Whole-cell patch-clamp recording in COS-7 cells transfected with HERG cDNA, physiological conditions, 37°C, 500 ms depolarizing prepulses |
Why This Matters
This directly explains why cisapride was withdrawn from the US market due to QT prolongation and torsades de pointes, whereas mosapride is considered a safe alternative devoid of clinically significant hERG channel blockade [1].
- [1] Potet F, Bouyssou T, Escande D, Baró I. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K⁺ channel. J Pharmacol Exp Ther. 2001;299(3):1007-1012. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0022356524292235 View Source
- [2] Toga T, Kohmura Y, Kawatsu R. The 5-HT₄ agonists cisapride, mosapride, and CJ-033466 exhibit different human ether-a-go-go-related gene (hERG)-blocking activities. J Pharmacol Sci. 2007;105(2):207-210. PMID: 17928736. View Source
